molecular formula C25H30N6O3S B11198635 N-cyclopropyl-1-[7-oxo-6-(2-oxo-2-{[3-(propan-2-yl)phenyl]amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

N-cyclopropyl-1-[7-oxo-6-(2-oxo-2-{[3-(propan-2-yl)phenyl]amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B11198635
M. Wt: 494.6 g/mol
InChI Key: ADQFFBJBFIYUMP-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazolopyrimidine core, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the cyclopropyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and piperidine-containing molecules. Examples include:

  • N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE analogs with different substituents on the phenyl ring.
  • Thiazolopyrimidine derivatives with variations in the piperidine ring structure.

Uniqueness

The uniqueness of N-CYCLOPROPYL-1-[7-OXO-6-({[3-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural motifs, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H30N6O3S

Molecular Weight

494.6 g/mol

IUPAC Name

N-cyclopropyl-1-[7-oxo-6-[2-oxo-2-(3-propan-2-ylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H30N6O3S/c1-15(2)17-4-3-5-19(12-17)27-20(32)13-31-14-26-22-21(24(31)34)35-25(29-22)30-10-8-16(9-11-30)23(33)28-18-6-7-18/h3-5,12,14-16,18H,6-11,13H2,1-2H3,(H,27,32)(H,28,33)

InChI Key

ADQFFBJBFIYUMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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